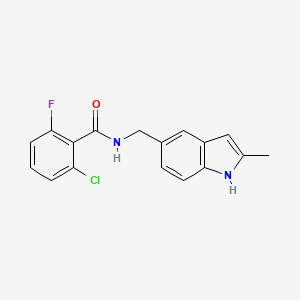

![molecular formula C26H32N2O3 B2382913 N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide CAS No. 880794-41-2](/img/structure/B2382913.png)

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide, also known as DM-AA-CB6, is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Material Science

- Polyamide-Imides with Adamantyl Groups : Research into adamantyl-containing compounds has led to the development of new polyamide-imides (PAIs) with inherent viscosities of 0.72–0.94 dl g−1, demonstrating amorphous nature, high glass transition temperatures between 230–254°C, and stability in a nitrogen atmosphere with 10% weight loss temperatures ranging from 467–491°C. These materials are noteworthy for their potential applications in high-performance polymers due to their excellent thermal stability and mechanical properties (Liaw & Liaw, 2001).

Antiviral and Antibacterial Research

- Antiviral and Antibacterial Adamantyl Derivatives : Adamantyl derivatives have been explored for their antibacterial and anti-HIV activities. Notably, adamantyl-1)methylcarboxamide of eremomycin aglycons showed good antiretroviral activity, with low potential for inducing bacterial resistance, suggesting their use in prolonged therapy or prophylaxis of HIV infections (Printsevskaya et al., 2005).

Electroactive and Electrochromic Materials

- Electroactive Aromatic Polyamides and Polyimides : A new triphenylamine-containing aromatic diamine monomer was synthesized, leading to novel electroactive aromatic polyamides and polyimides with good solubility in polar solvents. These polymers exhibited high glass-transition temperatures and stable electrochemical properties, highlighting their potential in electrochromic devices (Hsiao et al., 2009).

Pharmaceutical Research

- Functionalized Amino Acid Derivatives for Anticancer Agents : The synthesis of functionalized amino acid derivatives has been explored, with certain compounds showing promising cytotoxicity against human cancer cell lines. This research underscores the potential for designing new anticancer agents based on amino acid derivatives (Kumar et al., 2009).

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1-adamantyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O3/c1-17-4-6-20(7-5-17)25-12-18-10-19(13-25)15-26(14-18,16-25)28-24(29)27-22-11-21(30-2)8-9-23(22)31-3/h4-9,11,18-19H,10,12-16H2,1-3H3,(H2,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGCHFRKGHCKDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=C(C=CC(=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)

![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)

![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)

![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)

![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)

![ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382851.png)